2-Azido-1,3,5-trinitrobenzene 2-Azido-1,3,5-trinitrobenzene
Brand Name: Vulcanchem
CAS No.: 1600-31-3
VCID: VC21280251
InChI: InChI=1S/C6H2N6O6/c7-9-8-6-4(11(15)16)1-3(10(13)14)2-5(6)12(17)18/h1-2H
SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C6H2N6O6
Molecular Weight: 254.12 g/mol

2-Azido-1,3,5-trinitrobenzene

CAS No.: 1600-31-3

Cat. No.: VC21280251

Molecular Formula: C6H2N6O6

Molecular Weight: 254.12 g/mol

* For research use only. Not for human or veterinary use.

2-Azido-1,3,5-trinitrobenzene - 1600-31-3

Specification

CAS No. 1600-31-3
Molecular Formula C6H2N6O6
Molecular Weight 254.12 g/mol
IUPAC Name 2-azido-1,3,5-trinitrobenzene
Standard InChI InChI=1S/C6H2N6O6/c7-9-8-6-4(11(15)16)1-3(10(13)14)2-5(6)12(17)18/h1-2H
Standard InChI Key SFAXANKELJNWSA-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structure

2-Azido-1,3,5-trinitrobenzene is an aromatic compound with the molecular formula C₆H₂N₆O₆ and a molecular weight of 254.12 g/mol. Its structure features a benzene ring substituted with one azido group at position 2 and three nitro groups at positions 1, 3, and 5. The compound is registered with CAS number 1600-31-3.

Structural Characteristics

The molecular structure of 2-azido-1,3,5-trinitrobenzene demonstrates a unique arrangement where the electron-withdrawing nitro groups and the azido functional group create a highly energetic molecule. This combination contributes to its explosive properties and chemical reactivity.

PropertyValue
IUPAC Name2-azido-1,3,5-trinitrobenzene
Molecular FormulaC₆H₂N₆O₆
Molecular Weight254.12 g/mol
CAS Number1600-31-3
Chemical StructureBenzene ring with -N₃ at position 2 and -NO₂ at positions 1, 3, and 5

Comparison with Similar Compounds

2-Azido-1,3,5-trinitrobenzene shares structural similarities with other high-energy aromatic compounds. It differs from 1,3,5-trinitrobenzene by the addition of an azido group, which significantly alters its reactive properties. When compared to 1,3,5-triazido-2,4,6-trinitrobenzene (TATNB), which contains three azido groups and three nitro groups, 2-azido-1,3,5-trinitrobenzene has fewer azido substituents but maintains considerable energetic properties .

Synthesis and Preparation Methods

Laboratory Synthesis Routes

Chemical Properties and Reactivity

Fundamental Chemical Behavior

2-Azido-1,3,5-trinitrobenzene exhibits high reactivity due to the presence of both the azido and nitro functional groups. The azido group can participate in various reactions, including:

  • Click chemistry (cycloaddition reactions)

  • Thermal decomposition with the release of nitrogen gas

  • Nucleophilic substitution reactions

The nitro groups contribute to the compound's electrophilic character, making the benzene ring susceptible to nucleophilic attack.

Thermal Stability

The compound shows notable thermal characteristics, with decomposition occurring at elevated temperatures. Studies on related compounds suggest that 2-azido-1,3,5-trinitrobenzene may undergo thermal decomposition in a manner similar to other azido-substituted aromatics, potentially releasing nitrogen gas and forming more condensed structures .

Like its structural relative 1,3,5-triazido-2,4,6-trinitrobenzene, this compound may exhibit decomposition even at lower temperatures, making careful temperature control essential during storage and handling .

Interaction with Other Compounds

Studies on the interactions of 2-azido-1,3,5-trinitrobenzene indicate that it can form complexes or undergo reactions with various nucleophiles due to the electrophilic nature of its nitro groups. These interactions are crucial for understanding its behavior in energetic formulations and for developing safer handling protocols.

Applications and Research Significance

Applications in Energetic Materials

2-Azido-1,3,5-trinitrobenzene finds primary applications in the field of explosives and propellants due to its high energy content and stability under controlled conditions. Its utility stems from:

  • High detonation performance

  • Favorable oxygen balance

  • Thermal stability parameters that make it suitable for specific energetic applications

Precursor in Chemical Synthesis

Beyond its direct applications as an energetic material, 2-azido-1,3,5-trinitrobenzene serves as a valuable precursor for developing new energetic compounds with improved performance characteristics compared to traditional explosives like trinitrotoluene (TNT). The azido group provides a reactive site for further chemical modifications, enabling the creation of new materials with tailored properties.

Research Applications

The compound has significant research value in:

  • Studying reaction mechanisms involving azido and nitro functional groups

  • Developing new synthetic methodologies

  • Investigating structure-property relationships in energetic materials

  • Serving as a model compound for computational studies of energetic materials

Comparative Analysis with Related Compounds

Structural Relatives

A comparative analysis with related compounds provides insight into the structure-property relationships of 2-azido-1,3,5-trinitrobenzene:

CompoundStructureNotable DifferencesPerformance Characteristics
2-Azido-1,3,5-trinitrobenzeneOne azido, three nitro groupsBase compoundHigh energy, moderate sensitivity
1,3,5-TrinitrobenzeneThree nitro groups, no azidoLacks azido groupLower energy, lower sensitivity
1,3,5-Triazido-2,4,6-trinitrobenzeneThree azido, three nitro groupsMore azido groupsHigher energy, potentially higher sensitivity
2,4,6-Trinitrotoluene (TNT)Methyl group instead of azidoDifferent functional groupDifferent reactivity profile

Performance Characteristics

When compared to other energetic compounds, 2-azido-1,3,5-trinitrobenzene demonstrates distinctive performance characteristics. While specific detonation parameters aren't provided in the available sources, its structural features suggest performance intermediate between traditional nitro-based explosives and more advanced energetic materials containing multiple azido groups .

Future Research Directions

Challenges and Opportunities

The main challenges in working with 2-azido-1,3,5-trinitrobenzene involve balancing its high energy content with safety considerations. Opportunities exist in developing innovative methods to harness its unique chemical properties while mitigating associated risks. Advanced computational modeling and microreactor technologies may provide pathways for safer exploration of this compound's potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator